molecular formula C6H11IO2 B8698232 4-(iodomethyl)tetrahydro-2H-pyran-4-ol

4-(iodomethyl)tetrahydro-2H-pyran-4-ol

Cat. No. B8698232
M. Wt: 242.05 g/mol
InChI Key: DSUQCOWOZPKGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08969383B2

Procedure details

A mixture of trimethylsulfoxonium chloride (3.08 g, 23.73 mmol) and 2 N aq. sodium hydroxide (11.33 mL, 22.65 mmol) in tetrahydrofuran (13 mL) was heated at 50° C. for 1 h. 2.16 g (21.57 mmol) of tetrahydro-4H-pyran-4-one was added to the mixture and the mixture was stirred at 50° C. for 30 min. After cooling to room temperature, 3.56 g (23.73 mmol) of sodium iodide and 2 N hydrochloric acid (10.8 mL, 21.57 mmol) were added to the mixture. After being stirred at room temperature for 19 h, ethyl acetate was added to the mixture. The mixture was extracted with ethyl acetate three times and the extracts were combined. The extracts were dried over sodium sulfate and concentrated in vacuo to afford a beige solid. The residual solid was recrystallized from acetonitrile to afford 3.13 g (55%) of the title compound.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
11.33 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
3.56 g
Type
reactant
Reaction Step Three
Quantity
10.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][S+](C)(C)=O.[OH-:7].[Na+].O1[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]1.[I-:16].[Na+].Cl>O1CCCC1.C(OCC)(=O)C>[I:16][CH2:2][C:12]1([OH:15])[CH2:13][CH2:14][O:7][CH2:10][CH2:11]1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
3.08 g
Type
reactant
Smiles
[Cl-].C[S+](=O)(C)C
Name
Quantity
11.33 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.16 g
Type
reactant
Smiles
O1CCC(CC1)=O
Step Three
Name
Quantity
3.56 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
10.8 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
After being stirred at room temperature for 19 h
Duration
19 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a beige solid
CUSTOM
Type
CUSTOM
Details
The residual solid was recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ICC1(CCOCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.13 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.